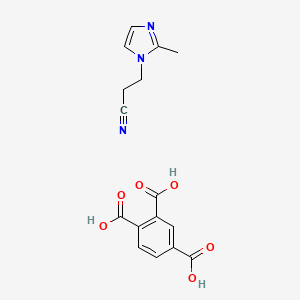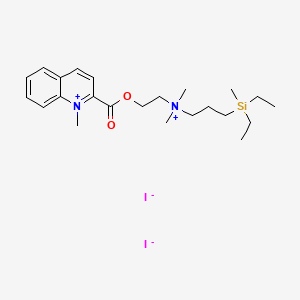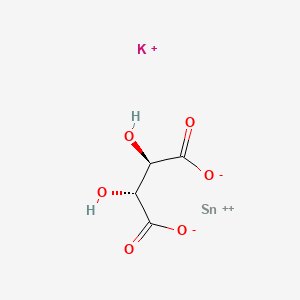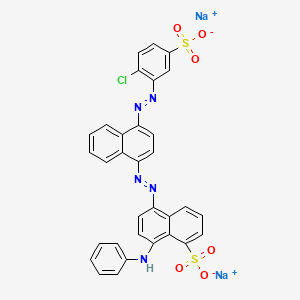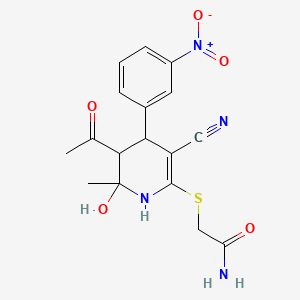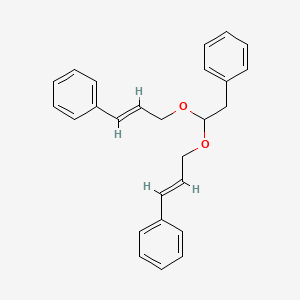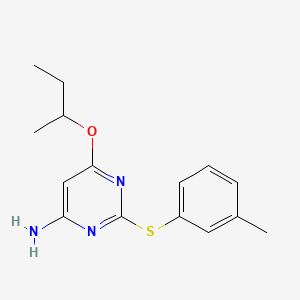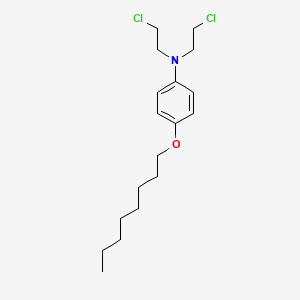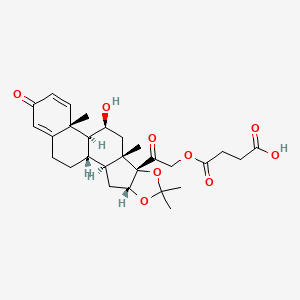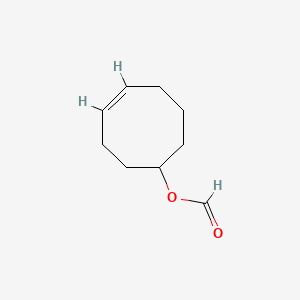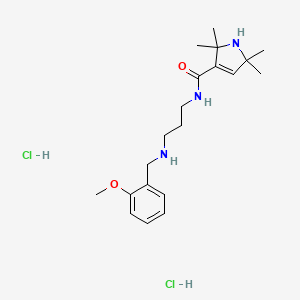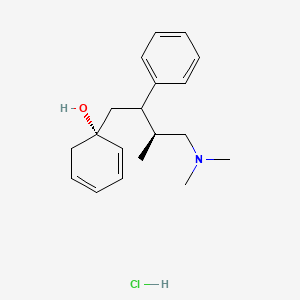
Einecs 238-871-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 238-871-6, also known as silicon dioxide, is a naturally occurring compound found in various forms such as quartz, sand, and flint. It is one of the most abundant materials on Earth and is widely used in numerous industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silicon dioxide can be synthesized through several methods, including:
Thermal Oxidation: Silicon is heated in the presence of oxygen to form silicon dioxide.
Chemical Vapor Deposition: Silicon compounds are decomposed at high temperatures to deposit silicon dioxide on a substrate.
Sol-Gel Process: A solution of silicon alkoxide is hydrolyzed and polymerized to form a gel, which is then dried and calcined to produce silicon dioxide.
Industrial Production Methods: In industrial settings, silicon dioxide is primarily produced through the thermal oxidation of silicon or the precipitation of silicon dioxide from sodium silicate solutions. These methods ensure high purity and large-scale production suitable for various applications.
Types of Reactions:
Oxidation: Silicon dioxide can undergo oxidation reactions to form silicates.
Reduction: It can be reduced to silicon using reducing agents like carbon at high temperatures.
Substitution: Silicon dioxide can react with hydrofluoric acid to form silicon tetrafluoride and water.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Carbon or other reducing agents at temperatures above 1500°C.
Substitution: Hydrofluoric acid at room temperature.
Major Products:
Silicates: Formed through oxidation reactions.
Silicon: Produced by reduction.
Silicon Tetrafluoride: Formed through substitution reactions with hydrofluoric acid.
Scientific Research Applications
Silicon dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in chromatography.
Biology: Employed in the preparation of biosensors and as a component in drug delivery systems.
Medicine: Utilized in dental materials and as an excipient in pharmaceuticals.
Industry: Widely used in the production of glass, ceramics, and as a filler in rubber and plastics.
Mechanism of Action
The effects of silicon dioxide are primarily physical rather than chemical. In biological systems, it acts as a carrier for drugs or as a structural component in implants. Its inert nature and high surface area make it an excellent material for various applications.
Comparison with Similar Compounds
Aluminum Oxide (Einecs 215-691-6): Similar in its use as a catalyst support and in ceramics.
Titanium Dioxide (Einecs 236-675-5): Used in pigments and as a photocatalyst.
Zinc Oxide (Einecs 215-222-5): Employed in rubber manufacturing and as a sunscreen ingredient.
Uniqueness: Silicon dioxide’s abundance, versatility, and inert nature make it unique compared to other oxides. Its wide range of applications and ease of production further distinguish it from similar compounds.
Properties
CAS No. |
14804-73-0 |
|---|---|
Molecular Formula |
C19H28ClNO |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
(1R)-1-[(3S)-4-(dimethylamino)-3-methyl-2-phenylbutyl]cyclohexa-2,4-dien-1-ol;hydrochloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-16(15-20(2)3)18(17-10-6-4-7-11-17)14-19(21)12-8-5-9-13-19;/h4-12,16,18,21H,13-15H2,1-3H3;1H/t16-,18?,19-;/m1./s1 |
InChI Key |
AONDTVDUMJPZRY-FFIXONDLSA-N |
Isomeric SMILES |
C[C@H](CN(C)C)C(C[C@@]1(CC=CC=C1)O)C2=CC=CC=C2.Cl |
Canonical SMILES |
CC(CN(C)C)C(CC1(CC=CC=C1)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


